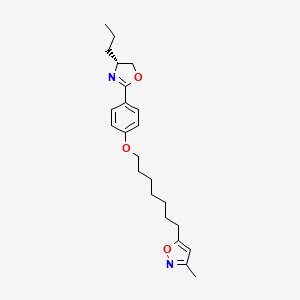
beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-: is a compound that combines a glucopyranoside moiety with a purine base through a thio linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- typically involves the coupling of a glucopyranoside derivative with a purine base. The reaction conditions often require the presence of a thiol group to form the thio linkage. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling process .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the glucopyranoside moiety.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or glucopyranoside moiety .
科学的研究の応用
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thio-linked glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and the role of glycosides in biological systems.
作用機序
The mechanism of action of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- involves its interaction with specific molecular targets. The thio linkage and the purine base allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
- Beta-D-Glucopyranosiduronic acid, 1H-purin-6-yl 1-thio-
- Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside
- Phenyl-beta-D-glucopyranoside
Comparison: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- is unique due to its specific thio linkage and the combination of a glucopyranoside moiety with a purine base. This structural feature distinguishes it from other similar compounds, which may have different linkages or base structures. The presence of the thio group can also influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
17061-14-2 |
|---|---|
分子式 |
C11H14N4O5S |
分子量 |
314.32 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O5S/c16-1-4-6(17)7(18)8(19)11(20-4)21-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-19H,1H2,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
InChIキー |
NHEYDIBIIVVJLP-RYIOEUIJSA-N |
異性体SMILES |
C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)







